molecular formula C7H6BrNO3 B2670587 5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide CAS No. 959741-32-3

5-Bromo-2-(methoxycarbonyl)pyridine 1-oxide

Cat. No. B2670587
Key on ui cas rn: 959741-32-3
M. Wt: 232.033
InChI Key: MCYWPISPRQLCFC-UHFFFAOYSA-N
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Patent
US09181186B2

Procedure details

To a solution of 5-bromo-2-carboxypyridine 1-oxide (19.6 g) in methanol (300 mL) was added dropwise thionyl chloride (37.1 g) at 0° C., and the mixture was heated under reflux for 1 hr. The reaction mixture was concentrated under reduced pressure and the residue was washed with ethyl acetate to give the title compound (22.0 g) as white crystals. This compound was used for the next step without further purification.
Name
5-bromo-2-carboxypyridine 1-oxide
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:9]([OH:11])=[O:10])=[N+:6]([O-:8])[CH:7]=1.S(Cl)(Cl)=O.[CH3:16]O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:9]([O:11][CH3:16])=[O:10])=[N+:6]([O-:8])[CH:7]=1

Inputs

Step One
Name
5-bromo-2-carboxypyridine 1-oxide
Quantity
19.6 g
Type
reactant
Smiles
BrC=1C=CC(=[N+](C1)[O-])C(=O)O
Name
Quantity
37.1 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
WASH
Type
WASH
Details
the residue was washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=[N+](C1)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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